molecular formula C16H14Br2O B12657501 4'-Bromo-4-(4-bromophenyl)butyrophenone CAS No. 71501-11-6

4'-Bromo-4-(4-bromophenyl)butyrophenone

Cat. No.: B12657501
CAS No.: 71501-11-6
M. Wt: 382.09 g/mol
InChI Key: XWLXFOHOTCVERQ-UHFFFAOYSA-N
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Description

4’-Bromo-4-(4-bromophenyl)butyrophenone is a chemical compound with the molecular formula C16H14Br2O. It is known for its unique structure, which includes two bromine atoms attached to phenyl groups on either end of a butyrophenone backbone. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-4-(4-bromophenyl)butyrophenone typically involves the bromination of butyrophenone derivatives. One common method includes the reaction of 4-bromobenzoyl chloride with 4-bromobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions in a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-4-(4-bromophenyl)butyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different ketone or alcohol products .

Scientific Research Applications

4’-Bromo-4-(4-bromophenyl)butyrophenone is utilized in several scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4’-Bromo-4-(4-bromophenyl)butyrophenone exerts its effects involves interaction with specific molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to form stable complexes with proteins and enzymes. This interaction can inhibit or modify the activity of these biological molecules, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Bromoacetophenone
  • 4-Bromobenzonitrile
  • 4-Bromophenyl methyl sulfone

Uniqueness

4’-Bromo-4-(4-bromophenyl)butyrophenone is unique due to its dual bromine substitution, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable tool in both synthetic chemistry and biological research .

Properties

CAS No.

71501-11-6

Molecular Formula

C16H14Br2O

Molecular Weight

382.09 g/mol

IUPAC Name

1,4-bis(4-bromophenyl)butan-1-one

InChI

InChI=1S/C16H14Br2O/c17-14-8-4-12(5-9-14)2-1-3-16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H2

InChI Key

XWLXFOHOTCVERQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)C2=CC=C(C=C2)Br)Br

Origin of Product

United States

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